molecular formula C12H16O2 B6352893 (αR)-Tetrahydro-α-phenyl-2H-pyran-4-methanol, 98% (99% ee) CAS No. 1800345-36-1

(αR)-Tetrahydro-α-phenyl-2H-pyran-4-methanol, 98% (99% ee)

Cat. No. B6352893
CAS RN: 1800345-36-1
M. Wt: 192.25 g/mol
InChI Key: DAXAFMSSNPTLPA-LBPRGKRZSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, stability, and spectral properties .

Scientific Research Applications

Undergraduate Organic Laboratory Projects

Tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran is synthesized in undergraduate organic labs via Montmorillonite K10 clay-catalyzed reactions. This process is an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction (MCR), offering a practical example for student research projects (Dintzner et al., 2012).

Synthesis of Pyrazolin-5-one Derivatives

The synthesis of 4-hydroxy-3-(α-hydroxybenzyl)-4-phenyl-2-pyrazolin-5-one involves a reaction with methanolic potassium hydroxide, showcasing the utility of 2H-pyran derivatives in complex organic syntheses (Hunter & Neilson, 1981).

Novel Prins Cyclization

(2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol reacts with different aldehydes in the presence of InCl3, forming a series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives. This novel Prins cyclization underscores the significance of 2H-pyran derivatives in developing new organic compounds (Reddy et al., 2012).

Multi-Component Synthesis and Antimicrobial Activity

Tetrahydrobenzo[b]pyrans like 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile are synthesized via a one-pot multi-component process. These compounds have been studied for their antibacterial and antifungal activities, demonstrating the biomedical research potential of 2H-pyran derivatives (Rao et al., 2018).

NMR Spectra Analysis

1H and 13C NMR spectra have been used to study the dynamic equilibrium between 1-carbonyl-3-methyl(phenyl)-4-(dimethylamino)-1,3-dienes and corresponding 2H-pyrans, indicating the applications of 2H-pyran derivatives in advanced spectroscopic analysis (Prokof'ev & Krasnaya, 1980).

Warfarin Acetals Synthesis

The microwave-promoted reaction of warfarin with methanol in the presence of montmorillonite clay K-10 catalyst affords corresponding acetals like 2-methoxy 2-methyl-4-phenyl-3,4-dihydro-2H-pyran derivatives, highlighting synthetic applications (Krstić et al., 2002).

Enantioselective Epoxidation

(1R,3S,4S)-2-Azanorbornyl-3-methanol catalyzes the enantioselective epoxidation of α,β-enones to afford corresponding epoxides, illustrating the importance of 2H-pyran derivatives in asymmetric synthesis (Lu et al., 2008).

Synthesis of RoRγ Inverse Agonist GSK2981278A

The synthesis of GSK2981278A, a RORγ inverse agonist for psoriasis treatment, involves a SNAr reaction of (tetrahydro-2H-pyran-4-yl)methanol with an aryl halide intermediate, showcasing pharmaceutical applications (Barcan et al., 2019).

Electrochemical and ESR Study

Electrochemical and ESR studies of organic compound oxidation in the presence of mediators like radical cations of substituted pyrazin-di-N-oxydes, often using methanol as a solvent, highlight the utility of 2H-pyran derivatives in electrochemistry (Kulakovskaya et al., 2007).

Pyrolysis of Lignin-Related Model Compounds

Pyrolysis studies involving lignin-related α-O-4 model compounds with methanol addition reveal the potential of 2H-pyran derivatives in understanding complex biochemical processes (Jin et al., 2017).

Mechanism of Action

This is particularly relevant for bioactive compounds and drugs. It involves understanding how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for safe handling and storage .

properties

IUPAC Name

(R)-oxan-4-yl(phenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXAFMSSNPTLPA-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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